This compound falls under the category of phenoxyalkylamines, which are known for their diverse biological activities. It is identified by the CAS number 1250652-31-3 and can be sourced from chemical suppliers for research purposes. The compound's structure features a piperidine ring substituted with a phenoxymethyl group, which includes a bromine atom, enhancing its reactivity and potential biological interactions.
The synthesis of 2-(4-Bromo-phenoxymethyl)-piperidine can be achieved through several methods, with the following being prominent:
These methods require careful optimization of parameters such as temperature, solvent choice, and reaction time to yield high-purity products.
The molecular structure of 2-(4-Bromo-phenoxymethyl)-piperidine consists of:
The compound's structure can be represented using various notations:
Brc1ccc(cc1)OCC1CCCCN1
InChI=1S/C12H16BrNO/c13-10-4-6-12(7-5-10)15-9-11-3-1/h4-6,10H,1-3,7-9,15H2
This structural configuration contributes to its chemical reactivity and interaction potential in biological systems.
2-(4-Bromo-phenoxymethyl)-piperidine can participate in various chemical reactions, including:
These reactions are essential for modifying the compound's properties for specific applications in medicinal chemistry and material science.
The physical and chemical properties of 2-(4-Bromo-phenoxymethyl)-piperidine include:
These properties influence its handling and application in laboratory settings.
2-(4-Bromo-phenoxymethyl)-piperidine has several scientific applications:
The versatility of this compound makes it valuable in ongoing research across multiple disciplines.
CAS No.: 75-09-2
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2